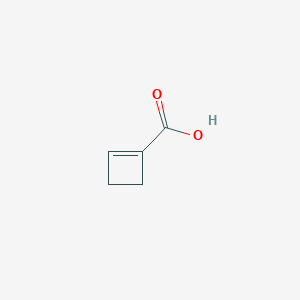
1-Cyclobutene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-Cyclobutene-1-carboxylic acid consists of a cyclobutene ring attached to a carboxylic acid group . The compound is very reactive due to its strained ring structure .Chemical Reactions Analysis
This compound can readily undergo ring-opening reactions and undergoes reactions with peroxides . It is also used in the synthesis of copolymers by alternating ring-opening metathesis polymerization (ROMP) .Physical and Chemical Properties Analysis
This compound is a colorless to pale yellow liquid with a boiling point of 213.2±19.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . It has a polar surface area of 37 Ų and a molar volume of 74.5±3.0 cm³ .Applications De Recherche Scientifique
Polymerization and Material Science
1-Cyclobutene-1-carboxylic acid derivatives are explored in the realm of polymerization and material science. Song et al. (2010) investigated the reactivities of 1-substituted cyclobutene derivatives for ring-opening metathesis polymerization (ROMP), revealing that secondary amides of 1-cyclobutenecarboxylic acid undergo polymerization to produce translationally invariant polymers (Song et al., 2010). Additionally, Song et al. (2009) described the alternating polymerization of cyclobutene 1-carboxylic esters with cyclohexene derivatives, leading to the creation of (AB)n heteropolymers with alternating backbone functionality (Song et al., 2009).
Organic Synthesis
In organic synthesis, the oxidative cleavage of cycloalkene-1-carboxylates, derived from corresponding carboxylic acids, has been shown to yield important 1-monoesters of 2-ketoalkanedioic acids. Jung and Deng (2012) demonstrated this by producing 1-monooctyl 2-ketoglutarate, a cell-permeable prodrug form of α-ketoglutarate, through the ozonolysis of octyl cyclobutene-1-carboxylate (Jung & Deng, 2012).
Chemical Reactions and Mechanisms
Studies on the structural and reaction mechanisms of cyclobutene derivatives have also been conducted. Niwayama and Houk (1992) explored the torquoselectivity in cyclobutene electrocyclic reactions, focusing on the interaction between ester and formyl groups (Niwayama & Houk, 1992). Furthermore, Niwayama et al. (1996) investigated the effects of substituents on the rates and stereoselectivities of conrotatory electrocyclic reactions of cyclobutenes, providing a comprehensive theory of substituent effects on geometries and reaction rates (Niwayama et al., 1996).
Additional Applications
Additional research applications include the development of new ligands for catalysis, as demonstrated by Gajare et al. (2004), who used 1,2-diphenyl-3,4-bis[(2,4,6-tri-tert-butylphenyl)phosphinidene]cyclobutene as an additive ligand in copper-catalyzed amination reactions (Gajare et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
cyclobutene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5(7)4-2-1-3-4/h2H,1,3H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUKMALSQXRODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23519-90-6 |
Source


|
| Record name | cyclobut-1-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile](/img/structure/B2686109.png)
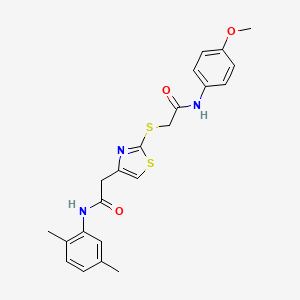
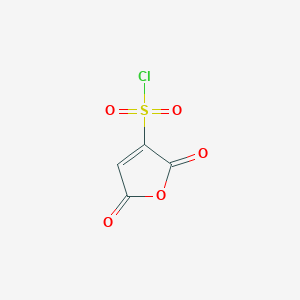
![1-[3-(4-Isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2686113.png)
![2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2686115.png)
![(E)-3-(furan-2-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2686116.png)
![1-[4-(Ethoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2686119.png)
![(E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2686120.png)
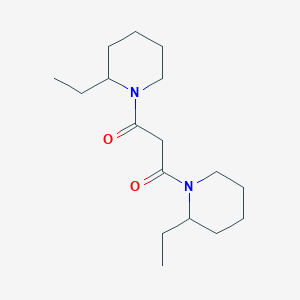
![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2686122.png)
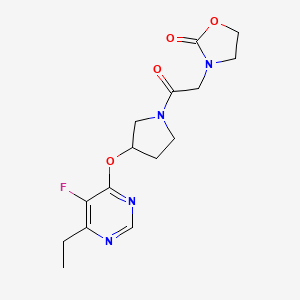
![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686128.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2686129.png)
![{6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2686131.png)
